5,6-Dichloro-imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
5,6-dichloroimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-1-2-6-10-3-4-11(6)7(5)9/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLWWSYSTGEOMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The α-bromoketone reacts with the primary amine of 5,6-dichloro-2-aminopyridine, forming an intermediate that undergoes intramolecular cyclization. Base catalysts such as sodium bicarbonate or potassium carbonate are critical for deprotonation, facilitating nucleophilic attack. Solvents like ethanol or acetonitrile are preferred for their ability to dissolve both reactants while maintaining mild reaction temperatures (60–80°C).
Example Protocol
-
Reactants : 5,6-Dichloro-2-aminopyridine (1.0 equiv), phenacyl bromide (1.2 equiv).
-
Conditions : K₂CO₃ (2.0 equiv), acetonitrile, reflux (82°C), 12 hours.
-
Workup : Filtration, column chromatography (SiO₂, hexane/ethyl acetate).
Challenges arise from the electron-withdrawing effects of the chlorine substituents, which can reduce the nucleophilicity of the aminopyridine. To mitigate this, polar aprotic solvents like DMF or DMSO may enhance reactivity, albeit at the risk of side reactions.
Multicomponent Reactions (MCRs)
The Groebke-Blackburn-Bienaymé (GBB) reaction offers a one-pot alternative for constructing the imidazo[1,2-a]pyridine core. This method combines 5,6-dichloro-2-aminopyridine, aldehydes, and isocyanides under catalytic conditions.
Key Considerations
-
Aldehyde Selection : Aromatic aldehydes (e.g., benzaldehyde) are optimal due to their stability and electronic compatibility.
-
Catalysts : Lewis acids like Sc(OTf)₃ or Brønsted acids (acetic acid) accelerate imine formation and cyclization.
-
Regioselectivity : The 5,6-dichloro substitution pattern remains intact due to the inertness of C-Cl bonds under MCR conditions.
Representative Procedure
-
Reactants : 5,6-Dichloro-2-aminopyridine (1.0 equiv), benzaldehyde (1.1 equiv), tert-butyl isocyanide (1.1 equiv).
-
Conditions : Acetic acid (20 mol%), methanol, 60°C, 6 hours.
Oxidative Coupling Strategies
Transition-metal-catalyzed oxidative coupling provides a route to imidazo[1,2-a]pyridines without prefunctionalized α-haloketones. Copper(I) iodide or palladium(II) acetate catalyzes the coupling of 5,6-dichloro-2-aminopyridine with ketones or alkynes.
Copper-Catalyzed Cyclization
-
Reactants : 5,6-Dichloro-2-aminopyridine, acetophenone.
-
Conditions : CuI (10 mol%), TBHP (tert-butyl hydroperoxide), DCE, 100°C, 24 hours.
This method minimizes halogen scrambling, preserving the 5,6-dichloro configuration. However, elevated temperatures may necessitate protective group strategies for sensitive substrates.
Post-Cyclization Halogenation
Introducing chlorine post-cyclization is less common but viable for substrates where direct synthesis is impractical. Electrophilic chlorination using Cl₂ or SO₂Cl₂ targets electron-rich positions, but the 5,6-dichloro pattern requires precise directing groups.
Chlorination Protocol
-
Substrate : Imidazo[1,2-a]pyridine.
-
Reagent : SO₂Cl₂ (2.0 equiv), DMF (catalyst), 0°C → rt, 2 hours.
-
Outcome : Selective 5,6-dichlorination achieved in <30% yield, with competing over-chlorination.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 5,6-Dichloro-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 5th and 6th positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Antiviral Applications
5,6-Dichloro-imidazo[1,2-a]pyridine derivatives have shown promising antiviral activity against several viruses. Notably, imidazo[1,2-a]pyridine C-nucleosides have been identified as effective against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). These compounds exhibit low cytotoxicity while inhibiting viral replication effectively. Research indicates that these derivatives can be used in combination therapies with existing antiviral medications to enhance efficacy and reduce side effects .
Case Study:
- A study demonstrated that imidazo[1,2-a]pyridine C3-nucleosides significantly inhibited HCMV replication in vitro. The combination of these nucleosides with zidovudine resulted in less cytotoxicity compared to traditional antiviral combinations, highlighting their potential for safer treatment options for immunocompromised patients .
Anticancer Potential
The imidazo[1,2-a]pyridine scaffold has been extensively studied for its anticancer properties. Various derivatives have shown activity against multiple cancer cell lines, including leukemia, melanoma, and breast cancer. The mechanism of action often involves the inhibition of critical cellular pathways associated with cancer cell proliferation and survival.
Research Findings:
- Compounds derived from the 5,6-dichloro-imidazo[1,2-a]pyridine structure have been tested against various cancer types with promising results. For instance, a series of synthesized derivatives demonstrated significant anticancer activity at low micromolar concentrations across several cancer cell lines .
Anthelmintic Activity
Recent studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives as anthelmintics against parasitic infections in livestock. Specifically, these compounds have shown activity against Haemonchus contortus, a significant parasite affecting small ruminants.
Mechanism of Action:
- The anthelmintic effect is attributed to the antagonistic action on cholinergic receptors in the parasites. This unique mechanism is particularly valuable in developing new treatments amid rising resistance to existing anthelmintics .
Synthesis and Development
The synthesis of 5,6-dichloro-imidazo[1,2-a]pyridine and its derivatives has evolved through various innovative methods. Recent advancements include environmentally friendly synthesis techniques using molecular iodine as a catalyst and ultrasonication strategies that enhance yield and reduce reaction times.
| Synthesis Method | Advantages |
|---|---|
| Molecular Iodine-Catalyzed | Environmentally benign; high yield |
| Ultrasonication | Reduced reaction time; improved efficiency |
| Copper-Catalyzed | One-pot procedure; air as oxidant |
These methodologies not only streamline the synthesis process but also contribute to the development of libraries of compounds for biological screening.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in the context of its anticancer activity, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Nitrogen-Substituted Fused Bicyclic Systems
compares imidazo[1,2-a]pyridines with nitrogen-substituted analogs (imidazo[1,2-c]pyrimidine, imidazo[1,2-a]pyrazine). Key findings include:
- MIC Values : Imidazo[1,2-a]pyridines (e.g., compounds 3 , 4 ) exhibit MICs of 1–2 μM against Mycobacterium tuberculosis, significantly lower than nitrogen-substituted analogs (5–9 μM) .
- Nitrogen Positioning : Additional nitrogen atoms at positions 6, 7, or 8 retain partial potency, but 5-position nitrogen reduces activity, highlighting the detrimental effect of electron-rich regions in antimycobacterial targeting .
Table 1 : MIC Comparison of Imidazo[1,2-a]pyridine Derivatives
Substituent Effects on Bioactivity
- 3-Position Modifications : Methyl groups at the 3-position (e.g., MCH1R antagonists) improve receptor binding affinity by 10-fold, demonstrating the importance of hydrophobic interactions . In contrast, 5,6-dichloro substitution optimizes antimycobacterial activity via halogen bonding with bacterial enzymes .
Physicochemical Properties
- Lipophilicity : Chlorine atoms increase logP values, enhancing membrane permeability but risking off-target toxicity .
Biological Activity
5,6-Dichloro-imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the imidazo[1,2-a]pyridine class, which is known for its potential therapeutic applications in various fields, including oncology, infectious diseases, and neurological disorders. This article reviews the biological activities associated with 5,6-Dichloro-imidazo[1,2-a]pyridine, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of 5,6-Dichloro-imidazo[1,2-a]pyridine consists of a fused imidazole and pyridine ring with chlorine substituents at the 5 and 6 positions. This unique structure contributes to its pharmacological properties.
Biological Activities
The biological activities of 5,6-Dichloro-imidazo[1,2-a]pyridine can be categorized into several key areas:
Anticancer Activity
Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties. For instance:
- Mechanism of Action : Research indicates that compounds like 5,6-Dichloro-imidazo[1,2-a]pyridine can induce apoptosis in cancer cells by targeting specific signaling pathways (e.g., FLT3-ITD mutants) .
- Case Studies : In vitro assays have shown submicromolar inhibitory activity against various tumor cell lines, suggesting a promising role in cancer therapy .
Antimicrobial Activity
The compound also exhibits potent antimicrobial effects:
- Bacterial Inhibition : Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria. For example, certain analogs showed minimal inhibitory concentrations (MIC) as low as 0.08 μg/mL against resistant strains .
- Mechanism : The antibacterial activity is hypothesized to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways .
Antiviral Activity
5,6-Dichloro-imidazo[1,2-a]pyridine derivatives have been explored for their antiviral properties:
- C-Nucleosides : Research has identified imidazo[1,2-a]pyridine C-nucleosides with antiviral activity against several viruses while maintaining low cytotoxicity levels .
- Therapeutic Applications : These compounds are being investigated for their potential use in treating viral infections such as cytomegalovirus and varicella-zoster virus .
Structure-Activity Relationship (SAR)
Understanding the SAR of 5,6-Dichloro-imidazo[1,2-a]pyridine is crucial for optimizing its biological activity:
- Substituent Effects : Variations in substituents on the imidazo[1,2-a]pyridine scaffold significantly influence its potency against various biological targets .
- Docking Studies : Molecular docking studies have revealed strong binding affinities to target enzymes involved in cancer progression and bacterial growth .
Data Summary
The following table summarizes key biological activities and findings related to 5,6-Dichloro-imidazo[1,2-a]pyridine:
Q & A
Q. What are the common synthetic routes for 5,6-Dichloro-imidazo[1,2-a]pyridine?
The synthesis typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or β-ketoesters) under acidic or catalytic conditions . Optimized methods include iodine-catalyzed one-pot reactions (e.g., Ortoleva-King reaction) using 2-aminopyridines and acetophenones, yielding 40–60% under neat conditions . Lewis acids like In(OTf)₃ are also effective for multicomponent reactions, enabling functional diversity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substituent positions and coupling constants (e.g., δH 7.61 ppm for imidazo[1,2-a]pyridine protons) .
- FT-IR : Identifies functional groups (e.g., NH stretches at 3336 cm⁻¹) .
- HRMS : Validates molecular ion peaks (e.g., C₁₃H₁₂N₄ requires m/z 225.1140) .
- Melting Point Analysis : Ensures purity (e.g., 179–181°C for iodine-catalyzed derivatives) .
Q. What therapeutic applications are associated with this scaffold?
Imidazo[1,2-a]pyridines exhibit anticancer (e.g., IC₅₀ = 11 µM against HepG2 ), anti-inflammatory , antimicrobial , and osteoprotective properties . Structural analogs like zolpidem are clinically used, highlighting the scaffold's versatility .
Q. How are intermediates purified in synthetic workflows?
Column chromatography (silica gel) is standard for isolating derivatives , while recrystallization from methanol/water mixtures ensures high purity .
Advanced Research Questions
Q. How do substituent positions influence biological activity?
- Para-Nitro Groups : Enhance anticancer activity due to steric hindrance with the imidazo[1,2-a]pyridine core, as seen in compound 12b (IC₅₀ = 11 µM) .
- Electron-Donating Groups : Amine substituents at C-2/C-3 improve cytotoxicity by facilitating electrostatic interactions with cancer cell membranes .
- Halogenation : Chloro or iodo substituents (e.g., 2,6,7-trichloro-3-iodo derivatives) modulate electronic properties and binding affinity .
Q. What catalytic systems optimize regioselective functionalization?
- Friedel-Crafts Acylation : Lewis acids (e.g., AlCl₃) enable C-3 acetylation with >80% yield, critical for SAR studies .
- Silver Catalysis : Facilitates Groebke–Blackburn–Bienaymé multicomponent reactions to synthesize coumarin–imidazo hybrids for osteoporosis studies .
- Iodine Catalysis : Enables tandem reactions under solvent-free conditions, reducing byproduct formation .
Q. How do π-stacking interactions affect solid-state properties?
Single-crystal XRD reveals that intermolecular π–π stacking and C–H⋯N hydrogen bonds govern crystal packing . For example, nitro-substituted derivatives exhibit tighter stacking due to electron-deficient aromatic systems, influencing solubility and stability .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies arise from:
- Cell Line Variability : HepG2 vs. MCF-7 responses to nitro vs. amine substituents .
- Assay Conditions : Varying IC₅₀ values due to differences in incubation time or serum content . Cross-validation using in silico docking (e.g., molecular dynamics for membrane interaction ) and in vivo models (e.g., osteoblast co-cultures ) is recommended.
Q. What computational methods analyze substituent effects?
Q. How to design derivatives for dual therapeutic functionality?
Hybrid scaffolds (e.g., coumarin–imidazo[1,2-a]pyridines) combine osteoprotective and anticancer properties via:
- Multicomponent Reactions : Silver-catalyzed synthesis of 6-(imidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-ones .
- Functional Group Compatibility : Methoxy or ester groups enhance solubility for in vivo testing .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
